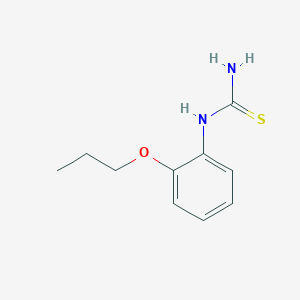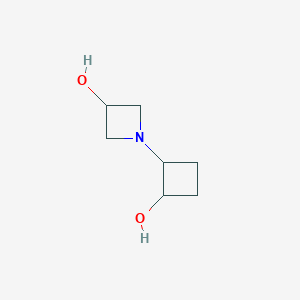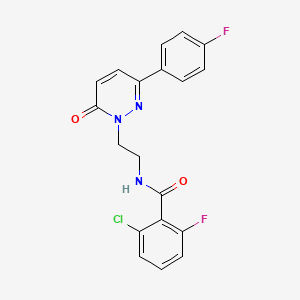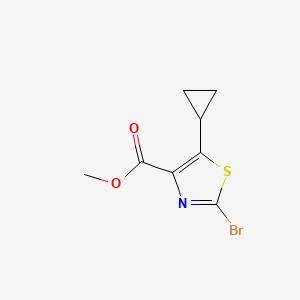
(2-Propoxyphenyl)thioharnstoff
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2-Propoxyphenyl)thiourea” is a chemical compound with a CAS Number of 90873-07-7 . It is generally in the form of a powder .
Molecular Structure Analysis
The molecular weight of “(2-Propoxyphenyl)thiourea” is 210.3 . Detailed molecular structure analysis is not available in the retrieved papers.
Physical And Chemical Properties Analysis
“(2-Propoxyphenyl)thiourea” is a powder that is stored at room temperature . More specific physical and chemical properties are not detailed in the retrieved papers.
Wissenschaftliche Forschungsanwendungen
Antibakterielle Eigenschaften
Thioharnstoffe und ihre Derivate wurden als Antibakterienmittel entdeckt . Daher könnten sie für die Entwicklung neuer Antibiotika eingesetzt werden.
Antioxidative Eigenschaften
Thioharnstoffe zeigen auch antioxidative Eigenschaften . Antioxidantien sind Substanzen, die Zellschäden durch freie Radikale, instabile Moleküle, die der Körper als Reaktion auf Umweltfaktoren und andere Belastungen erzeugt, verhindern oder verlangsamen können.
Antikrebs-Eigenschaften
Forschungsergebnisse zeigen, dass Thioharnstoffe Antikrebs-Eigenschaften haben . Dies deutet darauf hin, dass sie bei der Entwicklung neuer Krebsbehandlungen eingesetzt werden könnten.
Entzündungshemmende Eigenschaften
Es wurde festgestellt, dass Thioharnstoffe entzündungshemmende Eigenschaften besitzen . Dies könnte sie zur Behandlung von Erkrankungen nützlich machen, die durch Entzündungen gekennzeichnet sind.
Anti-Alzheimer-Eigenschaften
Es wurde festgestellt, dass Thioharnstoffe Anti-Alzheimer-Eigenschaften besitzen . Dies deutet darauf hin, dass sie bei der Entwicklung von Behandlungen für Alzheimer-Krankheit eingesetzt werden könnten.
Antituberkulose-Eigenschaften
Es wurde festgestellt, dass Thioharnstoffe Antituberkulose-Eigenschaften besitzen . Dies deutet darauf hin, dass sie bei der Entwicklung von Behandlungen für Tuberkulose eingesetzt werden könnten.
Antimalaria-Eigenschaften
Es wurde festgestellt, dass Thioharnstoffe Antimalaria-Eigenschaften besitzen . Dies deutet darauf hin, dass sie bei der Entwicklung von Behandlungen für Malaria eingesetzt werden könnten.
Einsatz in der organischen Synthese
Thioharnstoffe haben eine breite Palette von Anwendungen in organischen Synthesereaktionen als Zwischenprodukte . Dies macht sie zu unglaublich vielseitigen Verbindungen im Bereich der Chemie .
Wirkmechanismus
Target of Action
(2-Propoxyphenyl)thiourea is a derivative of thiourea, an organosulfur compound that has gained significant attention for its diverse biological applications Thiourea and its derivatives have been noted for their antibacterial, antioxidant, anticancer, anti-inflammatory, anti-alzheimer, antituberculosis, and antimalarial properties . These suggest a wide range of potential targets, including various enzymes and cellular structures involved in these biological processes.
Mode of Action
One of the known mechanisms of thiourea derivatives involves the inhibition of peroxidase in the thyroid gland, thus inhibiting thyroxine production . The reduced synthesis of thyroid hormone causes an increased pituitary secretion of thyrotropic hormone, leading to hyperplasia of the thyroid, which can lead to tumor formation with continuous stimulation .
Biochemical Pathways
Thiourea derivatives have been shown to catalyze a diverse variety of highly enantioselective transformations, providing a wide range of versatile organic compounds . This suggests that (2-Propoxyphenyl)thiourea may interact with multiple biochemical pathways, potentially influencing a variety of cellular processes.
Pharmacokinetics
It is known that the route of administration can significantly impact the pharmacokinetics of a drug . The most common routes are oral, intravenous, intramuscular, topical, inhalational, and intranasal . The choice of route can affect the bioavailability of the drug, which in turn influences its efficacy and potential side effects.
Result of Action
Thiourea derivatives have been associated with a wide range of biological activities, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-alzheimer, antituberculosis, and antimalarial effects . These effects suggest that (2-Propoxyphenyl)thiourea may have a broad impact at the molecular and cellular levels.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (2-Propoxyphenyl)thiourea. For instance, thiourea application has been shown to enhance the tolerance of plants to heat stress . This suggests that environmental conditions such as temperature could potentially influence the action of (2-Propoxyphenyl)thiourea.
Biochemische Analyse
Biochemical Properties
(2-Propoxyphenyl)thiourea, like other thiourea derivatives, plays a significant role in biochemical reactions .
Cellular Effects
The effects of (2-Propoxyphenyl)thiourea on cells and cellular processes are complex and multifaceted. It influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Metabolic Pathways
The metabolic pathways that (2-Propoxyphenyl)thiourea is involved in are not yet fully characterized. It is believed to interact with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
It is believed to interact with various transporters or binding proteins, potentially affecting its localization or accumulation .
Subcellular Localization
The subcellular localization of (2-Propoxyphenyl)thiourea and any effects on its activity or function are not yet fully characterized. It could potentially include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Eigenschaften
IUPAC Name |
(2-propoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2OS/c1-2-7-13-9-6-4-3-5-8(9)12-10(11)14/h3-6H,2,7H2,1H3,(H3,11,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXDYSMQZZUWBTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1NC(=S)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-chloro-2-methoxyphenyl)methanone](/img/structure/B2447060.png)
![2-[4-(3-Chlorophenyl)piperazino]-1-(4-fluorophenyl)-1-ethanol](/img/structure/B2447062.png)
![N-[3-(3-Acetyl-2-oxoimidazolidin-1-yl)-2-methylphenyl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2447064.png)

![1-[8-(Trifluoromethyl)-3,4-dihydro-1H-isoquinolin-2-yl]prop-2-en-1-one](/img/structure/B2447067.png)
![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2447068.png)

![N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)furan-3-carboxamide](/img/structure/B2447071.png)
![3-(2-(indolin-1-yl)-2-oxoethyl)-1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2447075.png)
![N,N-diethyl-5-(5-{[4-(3-methylphenyl)piperazin-1-yl]methyl}-1,2,4-oxadiazol-3-yl)pyridin-2-amine](/img/structure/B2447077.png)

![1-(4-fluorophenyl)-3-methyl-4-oxo-N-(o-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2447080.png)

